molecular formula C10H9NO4 B11778585 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid

2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B11778585
M. Wt: 207.18 g/mol
InChI Key: QHNZBTSRXXFSHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-methoxybenzisoxazole with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid is unique due to its specific substitution pattern on the benzisoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-(7-methoxy-1,2-benzoxazol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO4/c1-14-8-4-2-3-6-7(5-9(12)13)11-15-10(6)8/h2-4H,5H2,1H3,(H,12,13)

InChI Key

QHNZBTSRXXFSHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1ON=C2CC(=O)O

Origin of Product

United States

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